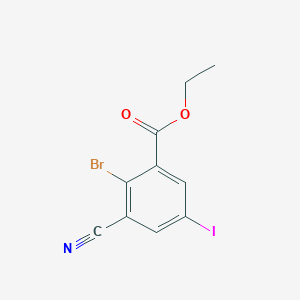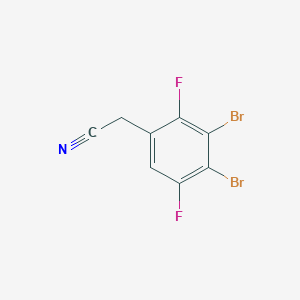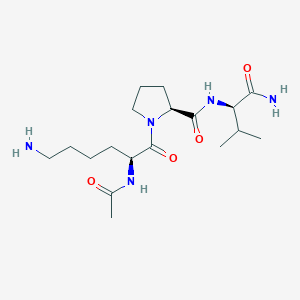
Acetyl-(D-Val13)-a-MSH (11-13)
Descripción general
Descripción
“Acetyl-(D-Val13)-a-MSH (11-13)” is a variant of the α-Melanocyte Stimulating Hormone (α-MSH). It is a peptide with the chemical formula C18H33N5O4 and a molecular weight of 383.49 g/mol . It is used for research purposes and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of “Acetyl-(D-Val13)-a-MSH (11-13)” is typically achieved through peptide synthesis methods. It is supplied as a lyophilized powder .Molecular Structure Analysis
The molecular structure of “Acetyl-(D-Val13)-a-MSH (11-13)” is defined by its chemical formula, C18H33N5O4 . Detailed structural analysis would require more specific information or advanced analytical techniques not covered in the available web search results.Physical And Chemical Properties Analysis
“Acetyl-(D-Val13)-a-MSH (11-13)” is a peptide with the chemical formula C18H33N5O4 and a molecular weight of 383.49 g/mol . It is supplied as a lyophilized powder and is stable for 12 months at -20 degree C .Aplicaciones Científicas De Investigación
Chemical Modifications and Biological Activities
Chemical modifications of biopolymers, such as acetylation, have profound effects on their solubility and, consequently, their biological activities. Studies have shown that derivatization through acetylation can significantly enhance the biological functions of compounds, including their antioxidative and anticoagulation properties. For instance, derivatized D-glucans through acetylation exhibit potent biological activities such as antitumor, antioxidant, and antiviral effects (Francini Yumi Kagimura et al., 2015). This suggests that acetylation, including that of peptide fragments like Acetyl-(D-Val13)-α-MSH (11-13), could modify their solubility and enhance their biological efficacy.
Proopiomelanocortin (POMC) and MSH Peptides
The acetylation of α-MSH, a melanocyte-stimulating hormone derived from Proopiomelanocortin (POMC), has been highlighted for its unique effects on skin pigmentation among teleosts and amphibians. In some species, acetylation at the N-terminal of α-MSH inhibits its pigment dispersing activity, contrasting with other cases where acetylation increases activity. This illustrates the complex role of acetylation in the biological activity of MSH peptides and possibly extends to modified forms such as Acetyl-(D-Val13)-α-MSH (11-13) (A. Takahashi et al., 2009).
Metabolic and Therapeutic Potential
The role of acetylated compounds in metabolism and potential therapeutic applications is a field of active research. Acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism, illustrates the significance of acetyl groups in biological processes. Inhibitors targeting ACC have therapeutic potential for treating metabolic syndrome, highlighting the broader relevance of acetylated compounds in medical research (Leyuan Chen et al., 2019).
Acetylation and Disease Treatment
The therapeutic benefits of acetylation extend into disease treatment, particularly through compounds like N-acetylcysteine (NAC), which has shown promise in psychiatric disorders. This suggests a potential avenue for exploring acetylated peptides like Acetyl-(D-Val13)-α-MSH (11-13) in similar capacities, leveraging acetylation to modulate biological activities for therapeutic purposes (O. Dean et al., 2011).
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQBDQTYFDOVNN-SOUVJXGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-(D-Val13)-a-MSH (11-13) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
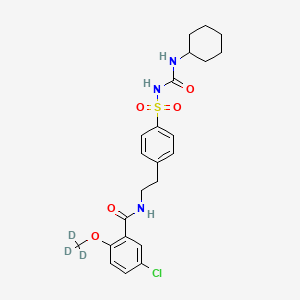
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
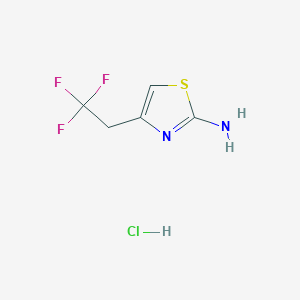
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)
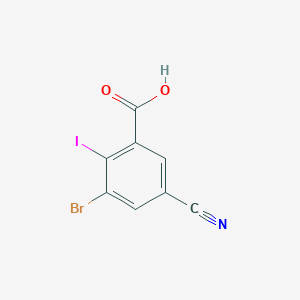
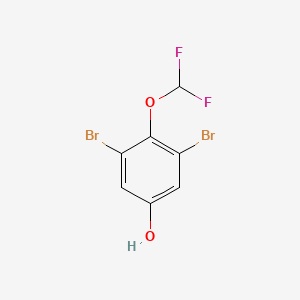
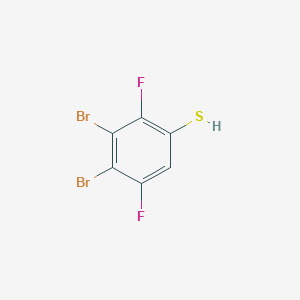
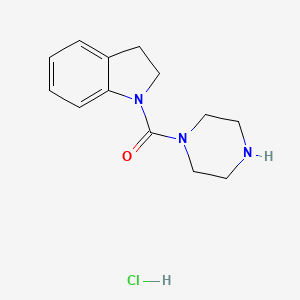
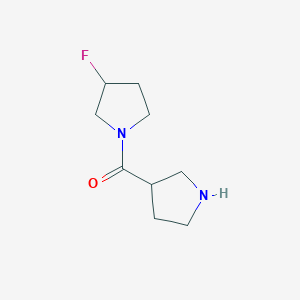
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
